molecular formula C15H17FN2O3 B2500118 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one CAS No. 2097858-43-8

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one

Cat. No.: B2500118
CAS No.: 2097858-43-8
M. Wt: 292.31
InChI Key: GDCRAXJIVPOXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one is a complex organic compound that features a pyrrolidine ring, an oxazolidinone ring, and a fluorophenyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the oxazolidinone ring separately. The fluorophenyl group is introduced through an acylation reaction. Common reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired rings and linkages.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and yield. The reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a chlorine atom instead of fluorine.

    3-{1-[2-(4-Methylphenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 3-{1-[2-(4-Fluorophenyl)acetyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets compared to its analogs with different substituents.

Properties

IUPAC Name

3-[1-[2-(4-fluorophenyl)acetyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3/c16-12-3-1-11(2-4-12)9-14(19)17-6-5-13(10-17)18-7-8-21-15(18)20/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCRAXJIVPOXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.